Tert-butyl 1,5-dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate

Medicinal Chemistry Computational Chemistry Building Block Selection

Tert-butyl 1,5-dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS 2624134-46-7, MW 213.3 g/mol) is a Boc-protected, 1,5-dimethyl-substituted 6-oxa-3-azabicyclo[3.1.0]hexane. The compound belongs to the class of bicyclic epoxide-fused pyrrolidines, which serve as conformationally constrained building blocks for medicinal chemistry.

Molecular Formula C11H19NO3
Molecular Weight 213.27 g/mol
Cat. No. B13504882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 1,5-dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
Molecular FormulaC11H19NO3
Molecular Weight213.27 g/mol
Structural Identifiers
SMILESCC12CN(CC1(O2)C)C(=O)OC(C)(C)C
InChIInChI=1S/C11H19NO3/c1-9(2,3)14-8(13)12-6-10(4)11(5,7-12)15-10/h6-7H2,1-5H3
InChIKeyIVFUYEGKYSWZRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 1,5-dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate: A Sterically Hindered Bicyclic Epoxide for Constrained-Amine Synthesis


Tert-butyl 1,5-dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS 2624134-46-7, MW 213.3 g/mol) is a Boc-protected, 1,5-dimethyl-substituted 6-oxa-3-azabicyclo[3.1.0]hexane. The compound belongs to the class of bicyclic epoxide-fused pyrrolidines, which serve as conformationally constrained building blocks for medicinal chemistry [1]. The 1,5-dimethyl substitution distinguishes it from the parent N-Boc-6-oxa-3-azabicyclo[3.1.0]hexane scaffold and from 1- or 5-mono-methyl analogs, endowing the molecule with altered steric, electronic, and conformational properties that are relevant to epoxide-opening regioselectivity and downstream scaffold rigidity.

Why Generic 6-Oxa-3-azabicyclo[3.1.0]hexane Building Blocks Cannot Substitute for the 1,5-Dimethyl Derivative


The 6-oxa-3-azabicyclo[3.1.0]hexane core is a widely used constrained-amine scaffold, but the presence, number, and position of methyl substituents on the bicycle profoundly influence both the reactivity of the epoxide and the conformational preference of the resulting pyrrolidine. Unsubstituted or mono-methylated analogs (e.g., tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate, CAS 114214-49-2; or tert-butyl 1-methyl-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate, CAS 897445-50-0) exhibit different steric environments around the electrophilic epoxide carbons, which can alter regioselectivity in nucleophilic ring-opening reactions [1]. The 1,5-dimethyl substitution introduces two quaternary centers adjacent to the epoxide, increasing steric bulk and potentially improving metabolic stability of derived fragments relative to less substituted analogs. Consequently, a scientist who selects a generic 6-oxa-3-azabicyclo[3.1.0]hexane building block in place of the 1,5-dimethyl variant risks obtaining a different regioisomeric product distribution, altered conformational bias in the final molecule, and ultimately divergent biological activity.

Quantitative Evidence Guide: Tert-butyl 1,5-dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate vs. Closest Analogs


Increased Steric Bulk Around the Epoxide: Comparison of Calculated Molar Refractivity and Topological Polar Surface Area

The 1,5-dimethyl substitution pattern endows tert-butyl 1,5-dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate with a substantially higher calculated molar refractivity (85.45) compared to the unsubstituted parent tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate (estimated CMowan ~53.5), reflecting increased electron polarizability and steric volume around the epoxide . Despite the increase in molecular weight, the topological polar surface area remains modest (21.06 Ų), which is favorable for passive permeability . This combination of higher refractivity and low PSA differentiates it from less substituted analogs and may translate into improved membrane permeation for derived fragments.

Medicinal Chemistry Computational Chemistry Building Block Selection

Enhanced Lipophilicity: Calculated logP Differentiation from Unsubstituted Analog

The target compound exhibits a calculated logP of 3.79, approximately 2.8 log units higher than the unsubstituted parent scaffold (estimated XLogP3 = -0.7 for 6-oxa-3-azabicyclo[3.1.0]hexane core) [1]. This substantial increase in lipophilicity is attributable to the combined effect of the two methyl groups and the Boc protecting group. For medicinal chemistry programs requiring building blocks with higher logP to optimize logD or CNS penetration, the 1,5-dimethyl analog offers a quantitatively distinct starting point relative to the unsubstituted or mono-methyl variants.

Drug Design Lipophilicity ADME

Molecular Weight and Hydrogen-Bonding Profile: Differentiating the 1,5-Dimethyl Building Block from Mono-Methyl and Unsubstituted Analogs

The target compound has a molecular weight of 213.3 g/mol, which is 28 Da higher than the unsubstituted tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate (MW 185.22 g/mol, CAS 114214-49-2) and 14 Da higher than mono-methyl analogs (e.g., tert-butyl 1-methyl-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate, MW ~199.25 g/mol) . It retains zero hydrogen-bond donors and has three hydrogen-bond acceptors, similar to the comparator analogs. However, its higher rotatable bond count (3 vs. 1 for the unsubstituted core) reflects the Boc group's contribution, not the bicycle. The critical difference lies in the quaternary carbons at C1 and C5, which eliminate chiral centers present in mono-substituted or unsubstituted analogs, simplifying stereochemical complexity and potentially reducing the number of stereoisomers generated during ring-opening.

Fragment-Based Drug Discovery Lead-Likeness Physicochemical Properties

Purity and Procurement Specification: Commercial Availability with Consistent Quality Metrics

The compound is commercially available from multiple suppliers with a specified purity of 95% (HPLC), as indicated by Aaron Chemicals (Cat# AR028576) and BenchChem . In contrast, the unsubstituted analog tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS 114214-49-2) is typically supplied at 97% purity but is often sourced as a racemic mixture with defined (1R,5S) stereochemistry, adding complexity to procurement . The 1,5-dimethyl compound, being achiral, circumvents stereochemical purity concerns and the associated analytical burden.

Chemical Procurement Quality Control Sourcing

Recommended Application Scenarios for Tert-butyl 1,5-dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate Based on Quantitative Differentiation


Synthesis of Conformationally Constrained 3,4-Disubstituted Pyrrolidines with Enhanced CNS Drug-Like Properties

The 1,5-dimethyl substitution combined with the Boc protecting group makes this compound an ideal precursor for 3,4-disubstituted pyrrolidines that require high lipophilicity (logP ~3.8) and low TPSA for CNS penetration [1]. Researchers developing dopamine D3 receptor modulators or muscarinic receptor antagonists based on azabicyclo[3.1.0]hexane scaffolds should prioritize this building block over the unsubstituted analog when the target product profile demands increased logD and steric shielding of the amine. Australian Patent Application No. 2009212887 and related filings demonstrate the utility of substituted 3-azabicyclo[3.1.0]hexanes in CNS indications [2].

Fragment-Based Drug Discovery Requiring Achiral, Sterically Demanding Amine Fragments

In fragment-based screening, the achiral nature of the 1,5-dimethyl compound eliminates stereochemical ambiguity during fragment elaboration, a practical advantage over chiral mono-methyl or unsubstituted analogs . The combination of moderate molecular weight (213.3 Da), zero H-bond donors, and acceptable TPSA positions this fragment within lead-like chemical space, while the quaternary centers provide a rigid, well-defined vector for further functionalization.

Medicinal Chemistry Programs Targeting Improved Metabolic Stability via Geminal Dimethyl Substitution

The geminal dimethyl motif at C5 (and the methyl at C1) adjacent to the epoxide introduces steric hindrance that can slow oxidative metabolism at the pyrrolidine ring in derived compounds. While direct metabolic stability data for this specific building block are not publicly available, class-level inferences from other gem-dimethyl-substituted saturated heterocycles support this rationale . Programs optimizing metabolic stability of pyrrolidine-containing leads should consider the 1,5-dimethyl building block as a tool to probe steric shielding effects.

Regioselective Epoxide Opening for Quaternary Center Construction

The electronic and steric bias imparted by the 1,5-dimethyl groups may alter the regioselectivity of nucleophilic epoxide opening compared to unsubstituted or mono-substituted analogs. This property can be exploited to access quaternary-center-rich pyrrolidines that are difficult to obtain from less substituted scaffolds . Synthetic chemists designing routes to densely functionalized azabicyclic intermediates should evaluate this compound when standard 6-oxa-3-azabicyclo[3.1.0]hexanes fail to deliver the desired regioisomer.

Quote Request

Request a Quote for Tert-butyl 1,5-dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.